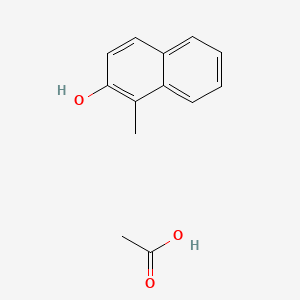

Acetic acid;1-methylnaphthalen-2-ol

Description

Acetic acid;1-methylnaphthalen-2-ol is a compound combining acetic acid (C₂H₄O₂) and 1-methylnaphthalen-2-ol (C₁₁H₁₀O). Based on structural analogs in the evidence, it is likely an ester or a co-crystal. The hydroxyl group at the 2-position of the naphthalene ring and the methyl group at the 1-position influence its reactivity and applications.

Properties

CAS No. |

64374-96-5 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

acetic acid;1-methylnaphthalen-2-ol |

InChI |

InChI=1S/C11H10O.C2H4O2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |

InChI Key |

MMUZXURAAOCTHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method involves a one-pot, two-step sequence starting from 2-piperidinomethyl-1-naphthol (Mannich base):

- Acetylation : Treatment with acetic anhydride at 70°C for 12 hours converts the Mannich base to 2-acetoxymethyl-1-acetoxynaphthalene.

- Catalytic Hydrogenation : Subsequent hydrogenation with 10% Pd/C in ethanol at 60 psi H₂ for 12 hours yields 1-acetoxy-2-methylnaphthalene.

Key Advantages :

- Yield : 92% isolated yield (Example 3,).

- Operational Simplicity : Eliminates intermediate isolation, reducing degradation risks.

- Cost Efficiency : Low Pd/C loading (5 mol%) vs. prior 20% Pd/C requirements.

Reaction Scheme :

$$

\text{Mannich Base} \xrightarrow{\text{Ac}2\text{O}} \text{Diacetoxy Intermediate} \xrightarrow{\text{H}2/\text{Pd-C}} \text{1-Acetoxy-2-methylnaphthalene}

$$

Sequential Synthesis via 2-Methyl-1-naphthol

Hydrogenation of 2-Methylene-1-tetralone

- Aldol Condensation : 1-Tetralone reacts with formaldehyde under basic conditions to form 2-methylene-1-tetralone (60.2% conversion, 82.1% selectivity).

- Dehydrogenation : Hydrogenation over 5% Pd/C at 110°C converts 2-methylene-1-tetralone to 2-methyl-1-naphthol (98.5% conversion, 100% selectivity).

Acetylation of 2-Methyl-1-naphthol

The unstable naphthol is acetylated using acetic anhydride-pyridine, achieving 61% yield. However, the multi-step process (Mannich base → naphthol → acetate) results in a net 40% yield, making it less favorable than the one-pot method.

Alternative Isomerization Routes

Zeolite-Catalyzed Isomerization of Methylnaphthalenes

While patent EP0475450A1 focuses on 2-methylnaphthalene synthesis via 1-methylnaphthalene isomerization using dealuminated Y zeolites (unit cell constant ≤24.37 Å), this route requires subsequent hydroxylation and acetylation to yield the target compound. At 450°C, the zeolite achieves 65 mol% 2-methylnaphthalene equilibrium concentration, but functionalization steps remain economically prohibitive.

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

Industrial-Scale Adaptations

Catalyst Recycling

Pd/C recovery via filtration and reactivation (300–800°C in air) reduces costs. Patent EP0825172B1 reports consistent yields over five catalytic cycles with ≤5% efficiency loss.

Solvent Selection

Ethanol and 2-propanol are preferred for hydrogenation due to optimal Pd/C activity and ease of product precipitation upon water addition.

Emerging Methodologies

Nickel-Catalyzed Reductive Acetylation

Preliminary data from RSC Supporting Information suggest Ni(cod)₂/PCy₃ systems with B₂Pin₂ can reduce naphthol derivatives, though direct acetate synthesis remains unexplored.

Multicomponent Reactions

The journal Oriental Journal of Chemistry demonstrates β-naphthol functionalization via three-component systems (e.g., benzaldehyde, ethylenediamine), hinting at novel acetate precursors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Acetic acid;1-methylnaphthalen-2-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Acetic acid;1-methylnaphthalen-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;1-methylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of acetic acid;1-methylnaphthalen-2-ol with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₃H₁₂O₃ | 216.23 | Carboxylic acid, hydroxyl | Methyl at naphthalene 1-position |

| 1-Naphthaleneacetic acid | C₁₂H₁₀O₂ | 186.21 | Carboxylic acid | Naphthalene ring at acetic acid α-carbon |

| [(6-Hydroxy-2-naphthyl)oxy]acetic acid | C₁₂H₁₀O₄ | 218.21 | Ether, carboxylic acid | Ether linkage at naphthalene 6-position |

| (2-Hydroxy-1-naphthyl)acetic acid | C₁₂H₁₀O₃ | 202.21 | Hydroxyl, carboxylic acid | Hydroxyl at naphthalene 2-position |

| Methyl 2-(naphthalen-1-yl)-2-oxoacetate | C₁₃H₁₀O₃ | 214.22 | Ester, ketone | Ketone and ester groups on naphthalene |

Key Observations :

- The methyl group at the naphthalene 1-position in the target compound may enhance lipophilicity compared to unsubstituted analogs like 1-naphthaleneacetic acid .

- Ether-linked derivatives (e.g., [(6-Hydroxy-2-naphthyl)oxy]acetic acid) show higher solubility in polar solvents due to the oxygen bridge .

Reactivity Differences :

Spectroscopic and Physical Properties

- NMR Data :

- Solubility :

Research Findings and Key Insights

- Metabolic Flux Analysis : Engineered bacterial strains overexpressing alcohol dehydrogenase (ADH) show reduced aconitase activity, linking acetic acid production to TCA cycle downregulation .

- Environmental Stress Response : Oxidoreductase activity in bacteria correlates with acid tolerance, a trait exploitable in designing acid-stable derivatives .

- Synthetic Efficiency : Grignard-based syntheses (e.g., ) achieve high yields (>85%) for naphthol esters, outperforming traditional acid-catalyzed methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.